molecular formula C18H16FN3O3 B12222419 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B12222419
M. Wt: 341.3 g/mol
InChI Key: QJQPWVUSGAXSBL-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with a 4-fluorophenyl group at position 4 and a 2-propoxybenzamide moiety at position 2. The compound’s synthesis likely follows established protocols for analogous structures, involving the coupling of 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine with 2-propoxybenzoyl chloride under basic conditions (e.g., NaH in DMF) .

Key structural features include:

  • 4-Fluorophenyl substituent: Introduces electron-withdrawing effects, which may influence electronic distribution and binding interactions.
  • Amide linkage: Facilitates hydrogen bonding, critical for target engagement.

Spectral characterization (IR, NMR, HRMS) would align with related compounds, displaying:

  • IR: C-O stretching of the propoxy group (~1240–1258 cm⁻¹) and amide C=O (~1660–1680 cm⁻¹) .
  • ¹H NMR: Signals for propoxy (-OCH₂CH₂CH₃), fluorophenyl aromatic protons, and amide NH.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C18H16FN3O3/c1-2-11-24-15-6-4-3-5-14(15)18(23)20-17-16(21-25-22-17)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

QJQPWVUSGAXSBL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a fluorobenzene derivative with the oxadiazole intermediate.

    Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the oxadiazole-fluorophenyl intermediate with a propoxybenzamide derivative. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several benzamide-1,2,5-oxadiazole hybrids. Below is a detailed comparison of substituent effects, physicochemical properties, and bioactivity trends.

Structural and Substituent Variations

Compound Name / ID Benzamide Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
Target Compound 2-Propoxy 4-Fluorophenyl ~379.37* IR: 1245 cm⁻¹ (C-O), 1675 cm⁻¹ (C=O)
45 (3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide) 3-Fluoro 4-Fluorophenyl ~357.30 ¹H NMR: δ 7.8–7.2 (aromatic F)
D109-0278 2-Propoxy 3,4-Dipropoxyphenyl 439.51 IR: 1255 cm⁻¹ (C-O ether)
CAS 873083-00-2 3-Propoxy 4-Methoxyphenyl ~379.41 ¹H NMR: δ 3.8 (OCH₃)
898485-56-8 4-Isopropoxy 3,4-Dimethoxyphenyl ~414.42 IR: 1248 cm⁻¹ (C-O)

*Calculated based on molecular formula C₁₉H₁₈FN₃O₃.

Key Observations:
  • Electron-Withdrawing vs. Methoxy/propoxy groups (CAS 873083-00-2, D109-0278) improve solubility via polarity but may reduce metabolic stability .
  • Substituent Position : 2-Propoxy (target) vs. 3-fluoro (45) alters steric and electronic profiles, impacting binding pocket interactions .
Melting Points and Solubility:
  • D109-0278 : Higher molecular weight (439.51 g/mol) suggests lower aqueous solubility compared to the target compound .
  • CAS 873083-00-2 : Methoxy group may enhance crystallinity, leading to higher melting points .
Bioactivity Trends:

Fluorine-substituted derivatives (e.g., 45) showed moderate potency (IC₅₀ ~1–10 µM), whereas propoxy/methoxy analogs (e.g., D109-0278) may exhibit improved pharmacokinetics due to lipophilicity .

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a 1,2,5-oxadiazole ring , which is known for conferring diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C16H16FN3O2
  • Molecular Weight : 303.31 g/mol

Anticancer Properties

Research indicates that compounds containing the oxadiazole ring often exhibit significant anticancer properties. For example, derivatives of oxadiazoles have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activity

CompoundActivityReference
This compoundCytotoxic against various cancer cell lines
2-Chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamideInhibits cancer cell growth

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. The structural features that allow for enzyme inhibition can also target inflammatory pathways.

Case Study: Inhibition of Inflammatory Cytokines
In a study assessing the effects of similar oxadiazole derivatives on inflammatory markers, it was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways critical for cancer progression and inflammation.

Molecular Docking Studies

Molecular docking simulations indicate that the compound can bind effectively to targets such as:

  • Protein Kinase B (AKT) : Involved in cell survival pathways.
  • Cyclooxygenase (COX) : Key enzyme in inflammatory response.

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